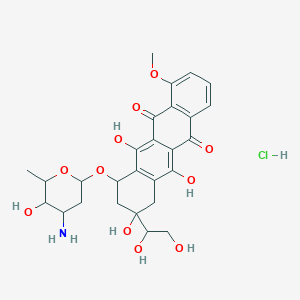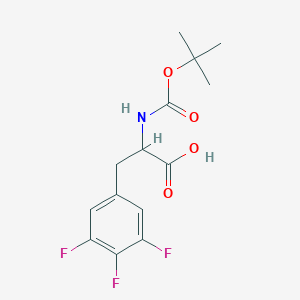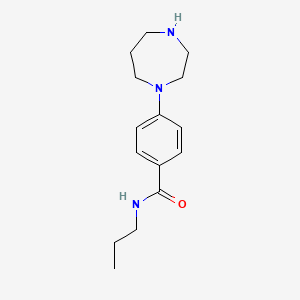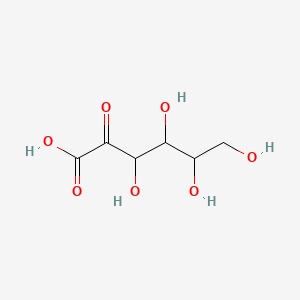
3-Fluoro-2-phenylpyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenylpyridine-4-methanol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, the reaction of 3-bromo-2-phenylpyridine with a fluorinating agent such as Selectfluor® can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. The use of Selectfluor® and other similar reagents has been applied in the synthesis of compounds with herbicidal activity . The process typically involves the reaction of the precursor compound with the fluorinating agent under controlled conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-phenylpyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced aromatic ring.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-phenylpyridine-4-methanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-phenylpyridine-4-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-phenylpyridine: Similar in structure but lacks the hydroxyl group.
3-Fluoro-4-aminopyridine: Contains an amino group instead of the phenyl group.
2-Fluoro-4-methylpyridine: Contains a methyl group instead of the phenyl group.
Uniqueness
3-Fluoro-2-phenylpyridine-4-methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct physical, chemical, and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
(3-fluoro-2-phenylpyridin-4-yl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clave InChI |
OIMDJQSABUQXOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=C2F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)





![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)





